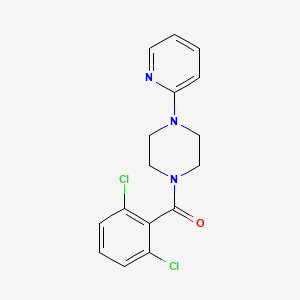

![molecular formula C18H19ClN2O2 B5706618 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide, also known as CPP-ACP, is a complex of casein phosphopeptides (CPP) and amorphous calcium phosphate (ACP). CPP-ACP has been extensively studied for its potential applications in the field of dentistry, particularly in the prevention and treatment of dental caries.

Wirkmechanismus

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide works by binding to tooth enamel and forming a protective layer over the tooth surface. This layer helps to prevent the demineralization of tooth enamel by buffering the acidity of the oral environment. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide also contains calcium and phosphate ions, which are essential for the remineralization of tooth enamel.

Biochemical and Physiological Effects:

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects. These include:

1. Inhibition of bacterial growth: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has been shown to inhibit the growth of a number of bacteria that are associated with dental caries.

2. Promotion of remineralization: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide promotes the remineralization of early carious lesions by providing calcium and phosphate ions that are essential for the formation of new tooth enamel.

3. Reduction of tooth sensitivity: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has been shown to reduce tooth sensitivity by blocking the exposed dentinal tubules.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has a number of advantages and limitations for lab experiments. Some of the advantages include:

1. Easy to synthesize: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide is relatively easy to synthesize in the lab, making it a popular choice for dental research.

2. Stable: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide is stable under a wide range of conditions, making it easy to store and transport.

3. Versatile: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide can be used in a variety of different applications, including toothpaste, mouthwash, and dental coatings.

Some of the limitations of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide for lab experiments include:

1. Limited solubility: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has limited solubility in water, which can make it difficult to work with in certain applications.

2. Limited shelf life: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has a limited shelf life, which can make it difficult to store and transport.

3. Limited availability: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide is not widely available, which can make it difficult for researchers to obtain.

Zukünftige Richtungen

There are a number of potential future directions for research into N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide. Some of these include:

1. Development of new applications: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has potential applications beyond dentistry, including in the fields of drug delivery and tissue engineering.

2. Optimization of synthesis methods: There is still room for optimization of the synthesis methods for N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide, which could lead to improved properties and performance.

3. Clinical trials: Further clinical trials are needed to fully evaluate the efficacy and safety of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide in the prevention and treatment of dental caries.

4. Combination with other agents: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide could be combined with other agents, such as fluoride, to improve its performance in preventing and treating dental caries.

Conclusion:

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide is a complex of casein phosphopeptides and amorphous calcium phosphate that has potential applications in the prevention and treatment of dental caries. It works by forming a protective layer over the tooth surface and promoting the remineralization of early carious lesions. While there are some limitations to its use in lab experiments, there are also a number of potential future directions for research into N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide.

Synthesemethoden

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide can be synthesized by reacting casein phosphopeptides with amorphous calcium phosphate under controlled conditions. The resulting complex is then purified and dried to obtain N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide in its final form.

Wissenschaftliche Forschungsanwendungen

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential applications in the field of dentistry. Research has shown that N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide can help to prevent the demineralization of tooth enamel by forming a protective layer over the tooth surface. It has also been shown to promote the remineralization of early carious lesions, thus helping to reverse the early stages of tooth decay.

Eigenschaften

IUPAC Name |

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c19-16-12-14(8-9-17(16)21-10-4-5-11-21)20-18(22)13-23-15-6-2-1-3-7-15/h1-3,6-9,12H,4-5,10-11,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYRHTCRRQULNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6699824 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

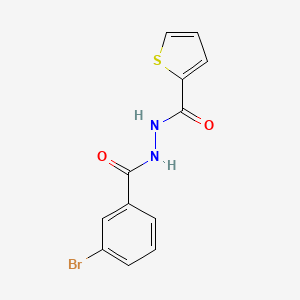

![methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5706541.png)

![1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)

![N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5706553.png)

![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706561.png)

![4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5706573.png)

![4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B5706582.png)

![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)

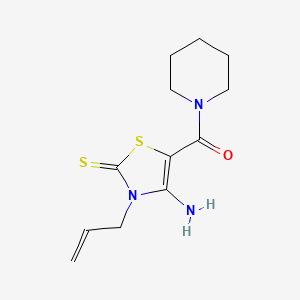

![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)

![N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5706637.png)

![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)

![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)